B1576967 PG-Kii

PG-Kii

Cat. No.: B1576967
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PG-KII (Pseudophryne Güntheri Kassinin-II) is a tachykinin peptide isolated from the skin secretions of the Australian frog Pseudophryne güntheri. It belongs to the tachykinin family, which includes neuropeptides such as substance P (SP), neurokinin A (NKA), and neurokinin B (NKB). This compound has been identified as a potent agonist of the neurokinin-3 (NK-3) receptor, with minimal activity at the NK-1 receptor. Its unique selectivity for NK-3 receptors distinguishes it from other tachykinins, which often exhibit broader receptor affinities .

This compound’s structure includes a conserved C-terminal sequence (Phe-X-Gly-Leu-Met-NH2) common to tachykinins, but its N-terminal sequence diverges significantly, contributing to its receptor specificity. Studies highlight its role in modulating neurogenic inflammation, smooth muscle contraction, and neurotransmitter release in mammalian systems .

Properties

bioactivity

Antimicrobial

sequence

EPNPDEFVGLM

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • This compound and NKB both target NK-3 receptors, but this compound exhibits stronger binding (EC50 = 1.2 nM vs. 1.5 nM for NKB ) .
2.3 Structural and Evolutionary Insights
  • Sequence Homology : this compound shares 60% sequence homology with kassinin (a frog tachykinin) but only 30% with mammalian tachykinins like SP. This divergence explains its unique receptor selectivity .
  • Evolutionary Adaptation : this compound’s structure suggests evolutionary pressure to optimize NK-3 binding in amphibian defense mechanisms, unlike mammalian tachykinins optimized for multi-receptor signaling .

Research Implications and Limitations

  • Advantages of this compound: High selectivity for NK-3 receptors reduces off-target effects in pharmacological studies. Potential therapeutic applications in alcohol use disorder and neuropsychiatric conditions linked to NK-3 dysregulation .
  • Limitations: Limited bioavailability due to rapid enzymatic degradation. Most studies are preclinical, requiring validation in human models.

Tables :

  • Table 1 : Receptor affinity profiles of this compound and related tachykinins.

Notes:

  • All receptor affinity values are derived from peer-reviewed studies cited in and .
  • EC50 values represent half-maximal effective concentrations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.